![molecular formula C14H23NO3 B258702 2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid (also known as LY404039) is a compound that has been widely studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is a member of the G protein-coupled receptor family. The mGluR2 receptor is involved in the regulation of glutamate release in the brain, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Mecanismo De Acción
LY404039 functions as a selective antagonist of the mGluR2 receptor. This receptor is involved in the regulation of glutamate release in the brain, and its dysfunction has been implicated in various neurological and psychiatric disorders. By blocking the mGluR2 receptor, LY404039 reduces glutamate release, which may have therapeutic effects in these disorders.
Biochemical and Physiological Effects:
LY404039 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce glutamate release in the brain, which may have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, it has been shown to reduce anxiety-like behavior in animal models, which may have implications for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of LY404039 is its selectivity for the mGluR2 receptor. This selectivity allows for more precise manipulation of glutamate release in the brain, which may have therapeutic benefits in various neurological and psychiatric disorders. However, one limitation of LY404039 is its low overall yield in synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on LY404039. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, anxiety, depression, and drug addiction. Additionally, further investigation into its neuroprotective effects in models of stroke and traumatic brain injury may have clinical implications. Finally, further research into the mechanism of action of LY404039 may provide insights into the regulation of glutamate release in the brain and potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of LY404039 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylpiperidine with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with cyclohexanecarboxylic acid to form the desired product, LY404039. The overall yield of this synthesis is approximately 10%.
Aplicaciones Científicas De Investigación
LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in animal models of schizophrenia, anxiety, depression, and drug addiction. Additionally, it has been investigated for its potential neuroprotective effects in models of stroke and traumatic brain injury.
Propiedades
Nombre del producto |
2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid |
|---|---|
Fórmula molecular |
C14H23NO3 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO3/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14(17)18/h10-12H,2-9H2,1H3,(H,17,18) |
Clave InChI |
DNPCQPRWUACXEW-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2CCCCC2C(=O)O |
SMILES canónico |
CC1CCCCN1C(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3,5]thiadiazin-7-one](/img/structure/B258620.png)
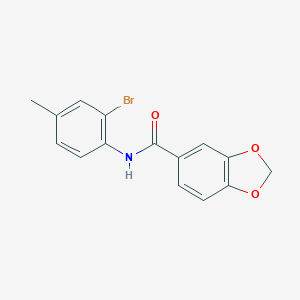
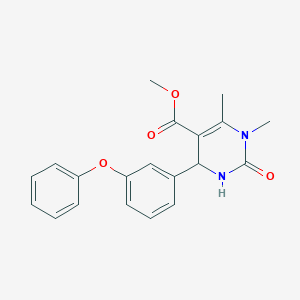
![3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B258624.png)
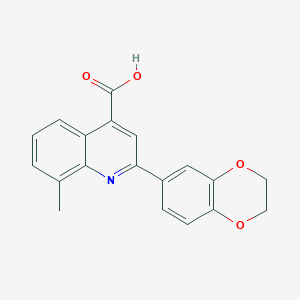
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B258631.png)
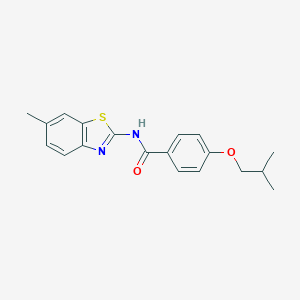
![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide](/img/structure/B258639.png)
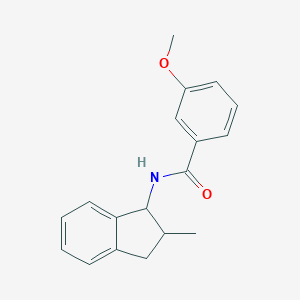
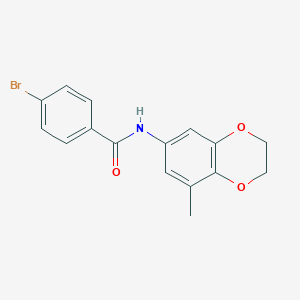
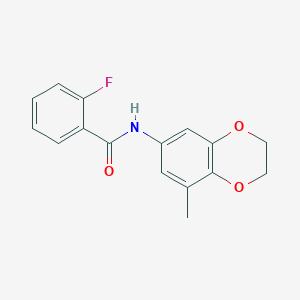
![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![1-(2-fluorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258646.png)